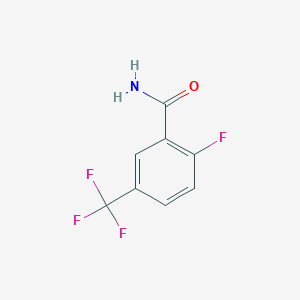

2-Fluoro-5-(trifluoromethyl)benzamide

Descripción

Significance of Fluorine and Trifluoromethyl Groups in Medicinal Chemistry and Agrochemicals

The introduction of fluorine and trifluoromethyl (-CF3) groups into bioactive molecules is a widely employed strategy in drug design and the development of agrochemicals. mdpi.com The unique properties of these moieties can lead to significant improvements in a compound's performance.

Impact on Biological Activity and Pharmacokinetics

The presence of fluorine or a trifluoromethyl group can profoundly alter the electronic properties of a molecule, which in turn can enhance its biological activity. mdpi.com Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets. nih.gov Furthermore, the lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can be fine-tuned by the addition of these groups. mdpi.com This modification can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as its pharmacokinetics. mdpi.com

Role in Receptor Affinity and Selectivity

The substitution of hydrogen with fluorine, which has a similar van der Waals radius, can lead to enhanced binding affinity to target receptors or enzymes without causing significant steric hindrance. The strong carbon-fluorine bond can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a protein. The trifluoromethyl group, being larger, can also improve binding affinity and selectivity through increased hydrophobic interactions. mdpi.com

Enhancement of Metabolic Stability

A major challenge in drug development is overcoming metabolic degradation by enzymes in the body. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. mdpi.com By strategically placing fluorine atoms or trifluoromethyl groups at sites susceptible to metabolism, the metabolic stability of a drug candidate can be substantially increased, leading to a longer duration of action. mdpi.com

Overview of Benzamide (B126) Derivatives in Contemporary Research

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. google.com Its synthetic accessibility and the ease with which it can be chemically modified have made it an attractive starting point for drug discovery programs.

Diverse Pharmacological Profiles of Benzamide Scaffolds

Benzamide derivatives exhibit a remarkable diversity of pharmacological activities. They have been successfully developed as antipsychotics, antiemetics, antidepressants, and anticonvulsants. More recently, their potential as anticancer, anti-inflammatory, and antimicrobial agents has been extensively investigated. This wide range of biological activities stems from the ability of the benzamide core to interact with a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes.

Emerging Applications in Material Science and Catalysis

Beyond their traditional use in medicine, benzamide derivatives are finding new applications in material science and catalysis. Their ability to form stable, ordered structures through hydrogen bonding makes them useful building blocks for the synthesis of novel polymers and supramolecular assemblies. In the field of catalysis, benzamides are being explored as ligands for transition metal catalysts and as organocatalysts in their own right.

While extensive research exists on fluorinated benzamides in general, specific public domain research on "2-Fluoro-5-(trifluoromethyl)benzamide" is limited. The following table summarizes the general properties and anticipated effects based on the presence of the fluoro and trifluoromethyl groups on a benzamide scaffold.

| Property | General Effect of Fluorination | General Effect of Trifluoromethyl Group | Anticipated Combined Effect in this compound |

| Lipophilicity | Increases | Significantly increases | High lipophilicity, potentially enhancing membrane permeability. |

| Metabolic Stability | Increases due to strong C-F bond | High stability, resistant to oxidation | Enhanced resistance to metabolic degradation. |

| Receptor Binding | Can enhance affinity via polar interactions | Can improve affinity via hydrophobic and electronic interactions | Potential for strong and selective binding to biological targets. |

| Acidity/Basicity | Can alter pKa of nearby groups | Strong electron-withdrawing effect | Modulated electronic properties of the amide and aromatic ring. |

Table 1: Anticipated Physicochemical and Biological Properties

Detailed Research Findings

Detailed research findings specifically for "this compound" are not widely available in peer-reviewed literature. However, research on structurally similar compounds provides insights into its potential applications. For instance, various fluorinated and trifluoromethyl-substituted benzamides have been investigated as:

Agrochemicals: As herbicides and fungicides, where the fluorinated groups enhance efficacy and stability.

Pharmaceuticals: As intermediates in the synthesis of more complex drug candidates, including potential anticancer and anti-inflammatory agents. chemimpex.com

The synthesis of related compounds often involves the amidation of the corresponding benzoic acid or benzoyl chloride. For example, a general synthesis for a 2-(trifluoromethyl)benzamide (B1329304) involves reacting 2-trifluoromethyl benzoyl chloride with ammonia (B1221849). justia.com

Specific Research Focus on this compound

Among the myriad of fluorinated benzamides, this compound has garnered specific interest as a key chemical intermediate. Its molecular structure, featuring both a fluorine atom and a trifluoromethyl group on the benzamide core, presents a unique combination of electronic and steric properties that are highly sought after in the design of targeted molecular therapies.

Rationale for Comprehensive Investigation

The primary rationale for the investigation of this compound lies in its utility as a precursor for the synthesis of more complex and potent biologically active molecules. The presence of the trifluoromethyl group (-CF3) is known to enhance metabolic stability and cell membrane permeability, while the ortho-fluoro substituent can influence the conformation of the molecule and participate in crucial binding interactions with target enzymes.

A significant area of application for this compound is in the development of kinase inhibitors. Notably, derivatives of this compound have been explored as inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis. For instance, the compound N-(5-Chloro-2-ethanesulfonyl-benzyl)-2-fluoro-5-trifluoromethyl-benzamide has been identified as a DDR1 inhibitor, highlighting the importance of the this compound moiety in this class of inhibitors. The structural features of this compound make it an ideal building block for creating libraries of potential kinase inhibitors for screening and lead optimization in drug discovery programs.

Current Gaps in Scholarly Literature and Research Opportunities

Despite its apparent value as a synthetic intermediate, a comprehensive body of scholarly literature focused exclusively on the intrinsic properties and potential standalone applications of this compound is notably limited. The majority of available information is found within patent literature and supplier databases, which primarily detail its role as a precursor.

This gap in dedicated research presents several opportunities for future investigation:

Exploration of Intrinsic Biological Activity: While primarily used as a building block, a thorough investigation into the inherent biological activities of this compound has not been extensively reported. It is plausible that this compound itself may exhibit modest, yet potentially interesting, pharmacological effects that could be further optimized.

Development of Novel Synthetic Routes: Research into more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound could be of significant value to the pharmaceutical and chemical industries.

Expansion to Other Therapeutic Targets: The utility of the this compound scaffold could be explored for the synthesis of inhibitors targeting other kinases or enzyme families beyond DDR1. Its unique electronic and structural properties may prove beneficial for creating selective inhibitors for a range of therapeutic targets.

Physicochemical Characterization: Detailed studies on the physicochemical properties of this compound, such as its solubility, pKa, and crystal structure, would provide valuable data for medicinal chemists and process development scientists.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPGTOHZZKQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372125 | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207919-05-9 | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207919-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro 5 Trifluoromethyl Benzamide and Its Analogs

Established Synthetic Routes for 2-Fluoro-5-(trifluoromethyl)benzamide

The primary routes to this compound and its analogs originate from two key intermediates: the corresponding benzoic acid or benzonitrile. The choice of starting material dictates the subsequent steps required to introduce the amide functionality, which can range from classical multi-step procedures to modern catalytic reactions.

The successful synthesis of the target benzamide (B126) is critically dependent on the efficient preparation of appropriately substituted aromatic precursors. This involves the strategic introduction of fluorine, trifluoromethyl, and a carbonyl or cyano group onto the benzene (B151609) ring.

The construction of the core aromatic scaffold involves key transformations to install the requisite halogen and trifluoromethyl substituents. A notable method for synthesizing the direct precursor, 2-fluoro-5-(trifluoromethyl)benzoic acid, involves a photocatalytic trifluoromethylation. alfa-chemical.com This green chemistry approach utilizes the Langlois reagent (sodium triflinate) under visible light irradiation to introduce the CF3 group onto a fluorinated benzene derivative. alfa-chemical.com

Another common strategy involves building upon commercially available, simpler fluorinated or trifluoromethylated aromatics. For instance, the synthesis of the analog precursor 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid begins with 2-chloro-5-(trifluoromethyl)benzonitrile, which undergoes nitration using a standard nitrating acid mixture. nih.govresearchgate.net This highlights a typical pathway where an existing substituted aromatic is further functionalized to build complexity.

The synthesis of fluorinated benzonitriles, another class of key precursors, can be achieved through halogen exchange reactions. For example, 2,4,5-trifluorobenzonitrile (B1209073) is prepared by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with an alkali metal fluoride (B91410), such as potassium fluoride or cesium fluoride, in the presence of a phase transfer catalyst at elevated temperatures. google.com This demonstrates a reliable method for introducing fluorine atoms onto the aromatic ring.

Table 1: Selected Synthetic Methods for Aromatic Precursors

| Precursor | Starting Material(s) | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | Fluorinated benzene derivative | Langlois reagent, Oxygen | Acetonitrile, 25°C, Irradiation | alfa-chemical.com |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzonitrile | Nitrating acid mixture | Standard nitration conditions | nih.govresearchgate.net |

| 2,4,5-Trifluorobenzonitrile | 2,4-Dichloro-5-fluorobenzonitrile | Potassium fluoride/Cesium fluoride, Phase transfer catalyst | Sulfolane, ~175°C | google.com |

Once the aromatic precursor is synthesized, the next critical phase is the introduction of the primary amide group. There are two principal pathways to achieve this: conversion from a carboxylic acid or hydrolysis of a nitrile.

The most traditional and widely used method starting from a benzoic acid involves a two-step sequence. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the resulting acyl chloride is reacted with a source of ammonia (B1221849), such as a concentrated aqueous solution, to form the primary benzamide. nih.govresearchgate.net This method is effective and high-yielding for a variety of substrates, including structurally related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.govresearchgate.net

Alternatively, if the precursor is a benzonitrile, the amide can be formed via hydrolysis. This reaction can be performed under acidic or basic conditions. For instance, a related compound, 2-trifluoromethyl benzonitrile, can be hydrolyzed to 2-trifluoromethyl benzamide using a base such as sodium hydroxide. google.com Modern methods have also been developed using various catalysts to achieve chemoselective hydration of nitriles to amides, avoiding the over-hydrolysis to the carboxylic acid. researchgate.net

The formation of the amide bond is a cornerstone of organic synthesis, and several strategies have been developed, ranging from conventional, stoichiometric reactions to more efficient, modern catalytic approaches.

Conventional amidation predominantly proceeds through the activation of a carboxylic acid. As previously mentioned, the formation of an acyl chloride intermediate is a robust and time-tested strategy. The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) provides a clear example of this pathway. The precursor benzoic acid is first reacted with thionyl chloride to yield the corresponding acid chloride. This highly reactive intermediate is not typically isolated but is treated directly with concentrated ammonia to furnish the final amide product in good yield. nih.govresearchgate.net This method's reliability and effectiveness make it a common choice in synthetic campaigns, despite the use of stoichiometric and often harsh reagents.

Table 2: Conventional Amidation via Acyl Chloride

| Carboxylic Acid | Activating Reagent | Amine Source | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | Concentrated Ammonia (NH₃) | 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | nih.govresearchgate.net |

To overcome the limitations of conventional methods, such as poor atom economy and the need for harsh reagents, advanced catalytic approaches for direct amidation have been developed. These methods facilitate the direct coupling of a carboxylic acid with an amine, avoiding the need for a separate activation step.

One promising approach utilizes titanium(IV) fluoride (TiF₄) as a catalyst. rsc.orgresearchgate.net This system has been shown to effectively catalyze the direct amidation of both aromatic and aliphatic carboxylic acids. The reaction typically proceeds in a solvent like refluxing toluene, with catalyst loadings of 5-10 mol%. Benzoic acids bearing electron-withdrawing groups, a characteristic of 2-fluoro-5-(trifluoromethyl)benzoic acid, are suitable substrates for this transformation. rsc.org

Another class of catalysts for direct amidation is based on boron compounds. rsc.org While fluorinated carboxylic acids can sometimes present challenges due to their increased acidity, borate (B1201080) ester catalysts have demonstrated moderate activity for the amidation of such demanding substrates. rsc.org These catalytic methods represent a more environmentally benign and efficient alternative to traditional synthetic routes. While direct C-H amidation of benzoic acids has been developed using iridium catalysts, this approach typically installs N-sulfonyl groups rather than forming a primary amide. ibs.re.krnih.gov

Table 3: Examples of Advanced Catalytic Amidation

| Catalyst System | Substrate Class | General Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Titanium(IV) fluoride (TiF₄) | Aromatic & Aliphatic Carboxylic Acids | Toluene, reflux, 5-10 mol% catalyst | Direct conversion, good yields for EWG-substituted acids | rsc.orgresearchgate.net |

| Boronic acids / Borate esters | Aromatic Carboxylic Acids | Varies with catalyst | Direct conversion, avoids stoichiometric activators | rsc.org |

Amide Coupling Strategies

Novel Synthetic Approaches and Optimized Reaction Conditions

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the preparation of fluorinated benzamides, aiming for higher efficiency, selectivity, and sustainability.

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated aromatic compounds to minimize environmental impact. A key focus is the use of safer and more environmentally benign solvents and reagents.

Biocatalysis: Enzymatic catalysis, or biocatalysis, offers a promising green alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity. researchgate.net For the synthesis of fluorinated amides, biocatalytic approaches are being explored. For instance, ene-reductases, under visible light irradiation, can be used to generate fluorinated amide compounds with distal chirality. acs.org This photoenzymatic strategy allows for the asymmetric synthesis of valuable fluorinated compounds. acs.org Additionally, biocatalysis has been successfully employed for the asymmetric construction of secondary and tertiary fluorides from β-fluoro-α-ketoacids, showcasing the potential of enzymes in creating complex fluorinated molecules. nih.gov The use of biocatalysis can significantly reduce the reliance on hazardous reagents and solvents, contributing to a more sustainable synthetic process. researchgate.net

Green Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research into green solvents for the synthesis of benzamides and their fluorinated analogs is ongoing. A recent study proposed a new protocol for screening efficient and environmentally friendly solvents, identifying 4-formylomorpholine (4FM) as a promising alternative to commonly used a-protic solvents like DMSO and DMF. nih.gov The study found that the solubility of aromatic amides is high in 4FM, and its aqueous binary mixtures can act as efficient solvent-anti-solvent systems. nih.gov Furthermore, 2,2,2-trifluoroethanol (B45653) (TFE) is being investigated as a green solvent in organic synthesis due to its high ionizing power and strong hydrogen bond donating ability. researchgate.net The use of such green solvents can significantly reduce the environmental impact associated with the synthesis of this compound and its analogs.

A patent for the synthesis of a 2-trifluoromethyl benzamide derivative highlights a method that avoids common flammable, explosive, and highly toxic reagents, thus reducing harm to the environment and operators. cyu.fr This approach emphasizes the importance of selecting raw materials and reaction pathways that align with green chemistry principles. cyu.fr

The synthesis of enantiomerically pure fluorinated compounds is of great importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological activities.

Stereoselective Synthesis: Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the stereoselective synthesis of fluorinated amides. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com For example, fluorinated chiral auxiliaries derived from trifluoromethylated oxazolidines (FOX) have been used for the alkylation, hydroxylation, and fluorination of amide enolates, achieving excellent diastereoselectivities. cyu.fr A theoretical and experimental study has suggested the presence of a fluorine-metal interaction that stiffens the transition state and directs the approach of the electrophile, leading to high stereoselectivity. cyu.fr Another method involves the fluorination of chiral enamides to produce α-fluorinated-imides with high regio- and stereoselectivity. nih.gov This reaction proceeds via an enantioselective fluorination of the electron-rich enamide olefin, followed by trapping of the resulting β-fluoro-iminium cationic intermediate. nih.gov

Chiral Resolution: Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org Kinetic resolution is a common method where the two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org For instance, the kinetic resolution of racemic primary amines can be achieved using amine dehydrogenase variants. Dynamic kinetic resolution of α-F-β-ketone amides and esters via asymmetric hydrogenation catalyzed by an iridium complex has been shown to produce products with exceedingly high enantioselectivities and diastereoselectivities. rsc.org

The following table summarizes some approaches to stereoselective synthesis and chiral resolution applicable to fluorinated amides:

| Method | Description | Key Features |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide stereoselective transformations. | High diastereoselectivity; auxiliary is recoverable. |

| Fluorination of Chiral Enamides | Enantioselective fluorination of a chiral enamide substrate. | High regio- and stereoselectivity. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst. | Enantioenrichment of the less reactive enantiomer. |

| Dynamic Kinetic Resolution | Combination of kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Theoretical yield of a single enantiomer up to 100%. |

Modern synthetic chemistry is increasingly adopting advanced technologies like flow chemistry and high-throughput synthesis to accelerate reaction optimization and scale-up.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. A novel and efficient continuous-flow route has been developed for the preparation of trifluoromethylated N-fused heterocycles. nih.gov This process involves the optimization of reaction parameters such as temperature, pressure, and reagent stoichiometry to achieve high yields and purity. nih.gov For example, in the continuous-flow cyclization of a trifluoroacetamide, a temperature of 80 °C and a pressure of 6 bar were identified as optimal conditions. nih.gov The use of flow chemistry can facilitate the safe handling of hazardous reagents and intermediates and allows for the seamless integration of reaction and purification steps.

High-Throughput Synthesis: High-throughput synthesis (HTS) techniques enable the rapid synthesis and screening of large libraries of compounds. Automated and parallel synthesis platforms are being developed for the efficient creation of amide-containing compound libraries. researchgate.net These platforms utilize pre-packed capsules with the necessary reagents and automated liquid handlers to perform reactions in a 96-well plate format. researchgate.net An automated stopped-flow library synthesis approach has been developed for rapid reaction optimization, allowing for the execution of hundreds of reactions in a short timeframe with minimal reagent consumption. rsc.orgwhiterose.ac.uk This methodology can significantly accelerate the discovery of new synthetic routes and the optimization of reaction conditions for the synthesis of this compound and its analogs.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 2-Fluoro-5-(trifluoromethyl)benzamide.

¹H NMR and ¹³C NMR Chemical Shift Assignments

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the electronic environment of each unique hydrogen and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the degree of magnetic shielding around a nucleus, which is influenced by neighboring atoms and functional groups.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups, along with the amide group, significantly influences the chemical shifts of these aromatic protons, typically causing them to appear downfield (in the 6.0-8.5 ppm range). csustan.edu The two protons of the primary amide (-CONH₂) may appear as one or two broad signals, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. msu.edu

In the ¹³C NMR spectrum, distinct signals are expected for each of the eight carbon atoms in the molecule. The carbonyl carbon of the amide group typically resonates far downfield (around 165-170 ppm). The aromatic carbons will show complex splitting patterns and chemical shifts determined by the attached substituents. The carbon atom directly bonded to the highly electronegative fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The trifluoromethyl (CF₃) carbon signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (position 3) | 7.8 - 8.2 | Doublet of doublets (dd) |

| Aromatic H (position 4) | 7.6 - 7.9 | Doublet of doublets (dd) |

| Aromatic H (position 6) | 7.9 - 8.3 | Doublet (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| C-F | 158 - 164 (doublet) |

| C-CF₃ | 125 - 130 (quartet) |

| C-CONH₂ | 130 - 135 |

| Aromatic C-H | 115 - 135 |

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms within a molecule. huji.ac.il The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.gov

In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum.

Aromatic Fluorine (C-F): The fluorine atom attached directly to the aromatic ring is expected to resonate within the typical range for aryl fluorides. Its signal will likely be split into a multiplet due to coupling with the nearby aromatic protons.

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will produce a single signal. This signal is typically found in a characteristic region for -CF₃ groups attached to an aromatic ring, often around -60 to -65 ppm (relative to CFCl₃). colorado.eduucsb.edu This signal will appear as a singlet, as there are no adjacent coupling nuclei, though long-range couplings to the aromatic protons may cause slight broadening.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent framework. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is used to definitively assign the ¹³C signals for the protonated aromatic carbons by correlating them with their already-assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over two to four bonds) between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the amide protons to the carbonyl carbon and the adjacent aromatic carbon (C1). It would also show correlations from the aromatic protons to various carbons around the ring, including the carbon bearing the trifluoromethyl group, confirming the substitution pattern.

Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide valuable information about the functional groups present and can also offer insights into molecular conformation. nih.govnih.gov

Characteristic Vibrational Modes of Benzamide (B126) and Fluorinated Groups

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its distinct functional groups.

Amide Group (-CONH₂):

N-H Stretching: Two distinct bands are typically observed in the 3100-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. core.ac.uk

C=O Stretching (Amide I band): A strong, sharp absorption band is expected between 1650 and 1690 cm⁻¹, characteristic of the carbonyl stretch in a primary amide.

N-H Bending (Amide II band): This band, resulting from scissoring vibrations of the -NH₂ group, typically appears around 1600-1640 cm⁻¹.

Aromatic Ring:

C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

C=C Stretching: Several bands of varying intensity are typically observed in the 1450-1600 cm⁻¹ region.

Fluorinated Groups (C-F and -CF₃):

C-F Stretching: The stretching vibration of the aromatic C-F bond gives rise to a strong band, typically in the 1200-1300 cm⁻¹ region.

-CF₃ Vibrations: The trifluoromethyl group has several characteristic strong absorption bands, primarily in the 1100-1400 cm⁻¹ range, corresponding to symmetric and asymmetric C-F stretching modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on typical frequencies for the respective functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Amide | ~3350 | Medium |

| N-H Symmetric Stretch | Amide | ~3180 | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | Amide | 1600 - 1640 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

| C-F Stretch | Aryl-Fluoride | 1200 - 1300 | Strong |

| C-F Asymmetric Stretch | Trifluoromethyl | 1250 - 1350 | Very Strong |

Conformational Analysis via Vibrational Signatures

The vibrational spectrum of a molecule can be sensitive to its conformation. For this compound, the primary conformational flexibility involves rotation around the C(aryl)-C(O) single bond, which determines the orientation of the amide group relative to the plane of the benzene ring.

Different conformers may be stabilized by subtle intramolecular interactions, such as a weak hydrogen bond between an amide N-H and the ortho-fluorine atom, or by dipole-dipole interactions. nih.gov These different spatial arrangements can lead to slight shifts in the vibrational frequencies of the involved groups, particularly the N-H and C=O stretching modes. mdpi.com By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer(s) present in the sample and to assign specific spectral features to each one. nih.govmdpi.com For example, the presence of multiple bands in the carbonyl or N-H stretching regions could indicate the co-existence of more than one stable conformer at room temperature. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The typical fragmentation pattern for benzamides involves the initial loss of the amide group (•NH2), leading to the formation of a stable benzoyl cation. This cation can then undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce a phenyl cation researchgate.net.

In the case of this compound, the presence of the fluorine and trifluoromethyl substituents on the aromatic ring influences the fragmentation pathways, providing a unique mass spectrum that serves as a chemical fingerprint for the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with a high degree of confidence. This technique can differentiate between compounds that have the same nominal mass but different elemental formulas nih.govthermofisher.com. For this compound (C8H5F4NO), the theoretical exact mass can be calculated with high precision.

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, offer the high resolution necessary to distinguish between ions with very small mass differences nih.govthermofisher.comnih.gov. The high mass accuracy achieved with HRMS, often in the low parts-per-million (ppm) range, is instrumental in confirming the identity of this compound and distinguishing it from potential isomers or impurities nih.gov.

Table 1: Theoretical Isotopic Distribution for [C8H5F4NO]+

| Isotope | Mass | Abundance (%) |

|---|---|---|

| Monoisotopic | 207.0305 | 100.00 |

| A+1 | 208.0343 | 8.86 |

This table is generated based on the natural abundance of isotopes and illustrates the expected pattern in a high-resolution mass spectrum.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions nih.gov. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides detailed insights into the molecule's connectivity and can be used to confirm its structure.

Table 2: Predicted Major Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 207.03 | 191.03 | NH2 |

| 207.03 | 190.02 | NH3 |

| 191.03 | 163.02 | CO |

This table outlines the expected fragmentation of the parent ion, providing a basis for structural confirmation via MS/MS analysis.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a molecule reveals how individual molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. In benzamide derivatives, intermolecular N–H···O hydrogen bonds are a common and significant interaction that often dictates the packing arrangement, leading to the formation of chains or sheets of molecules researchgate.netnih.govnih.gov.

The presence of fluorine and trifluoromethyl groups in this compound introduces the possibility of other weak intermolecular interactions, such as C–H···F and C–F···π interactions, which can further influence the crystal packing researchgate.net. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For benzamides, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle can be influenced by steric and electronic effects of the substituents on the ring nih.gov.

Hydrogen bonding plays a pivotal role in the crystal structures of amides. In this compound, the amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the fluorine atom can act as hydrogen bond acceptors nih.gov. The formation of N–H···O hydrogen bonds is a primary interaction that often leads to the assembly of molecules into well-defined supramolecular structures nih.gov.

In addition to classical hydrogen bonds, the presence of the fluorine atom opens up the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom researchgate.net. While fluorine is the least polarizable of the halogens and thus the weakest halogen bond donor, C-F···C=O interactions have been observed and can contribute to the stability of the crystal structure researchgate.net. A thorough analysis of the crystal structure of this compound would involve identifying and characterizing these hydrogen and potential halogen bonding networks to fully understand its solid-state architecture.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H | C=O |

| Hydrogen Bond | C-H | F |

| Halogen Bond | C-F | C=O |

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule. These calculations offer a detailed view of the geometric and electronic characteristics of 2-Fluoro-5-(trifluoromethyl)benzamide.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state. For benzamide (B126) and its derivatives, DFT calculations have been employed to determine key structural parameters. While specific studies on this compound are not extensively detailed in the provided search results, related research on similar fluorinated benzamides indicates that the introduction of fluorine and trifluoromethyl groups can influence the planarity of the benzamide molecule and the bond lengths and angles within the aromatic ring and the amide group. The electronic structure analysis provides information on the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, are derived from the HOMO and LUMO energies and provide further insights into the molecule's reactivity profile.

Table 1: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial for understanding the potential therapeutic action of a compound.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking simulations can predict how this compound might interact with the active site of a biological target. Studies on similar trifluoromethylated and fluorinated benzamides have shown their potential as inhibitors for various enzymes, such as Cholesteryl Ester Transfer Protein (CETP). nih.govresearchgate.netbenthamdirect.com These studies indicate that hydrophobic interactions often play a predominant role in the formation of the ligand-protein complex. nih.govresearchgate.net The fluorine and trifluoromethyl groups can participate in specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the binding pocket. The benzamide moiety itself can form key hydrogen bonds with the protein backbone. The prediction of these binding modes and the calculation of binding affinities or docking scores help in assessing the potential of the compound as a drug candidate.

Table 2: Predicted Ligand-Protein Interactions from Molecular Docking (Illustrative)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Protein | Score | Residue 1, Residue 2 | Hydrogen Bond, Hydrophobic |

Assessment of Binding Affinity and Specificity

The binding affinity of a compound is a measure of the strength of its interaction with a biological target. The specific substituents on the benzamide scaffold—the fluorine atom at the 2-position and the trifluoromethyl group at the 5-position—are critical in modulating these interactions. Fluorine and trifluoromethyl groups can significantly enhance binding affinity by increasing lipophilicity, which favors interaction with hydrophobic pockets in target proteins.

Computational docking studies on analogous fluorinated benzamides have provided insights into how these substitutions contribute to binding. For instance, in studies of 2,6-difluorobenzamide (B103285) derivatives as inhibitors of the bacterial cell division protein FtsZ, the fluorine atoms were shown to participate in crucial van der Waals and hydrophobic interactions within the allosteric binding site. nih.gov Docking simulations indicated that the 2-fluoro substituent can form favorable interactions with residues such as Val203 and Val297, while the benzamide functional group establishes key hydrogen bonds. nih.gov The presence of fluorine can thus increase potency compared to non-fluorinated counterparts. nih.gov

| Compound/Analog | Biological Target | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| 2,6-Difluoro-3-methoxybenzamide | SaFtsZ (Staphylococcus aureus) | Val203, Val297, Asn263 | Van der Waals / Hydrophobic interactions from fluorine atoms. nih.gov |

| Benzamide Trimethoprim Derivative | hDHFR (Human Dihydrofolate Reductase) | Ile-7 | Halogen bond involving a fluorine atom. nih.gov |

| Aryl Benzamide Derivative | mGluR5 (Metabotropic Glutamate Receptor 5) | Trp945 | π–π stacking and hydrophobic contacts. mdpi.com |

Identification of Potential Biological Targets

The benzamide scaffold is a common feature in a wide array of biologically active molecules, suggesting that this compound could potentially interact with a variety of targets. In silico methods, such as reverse docking and pharmacophore-based screening, can be used to screen the compound against libraries of known protein structures to identify potential binding partners.

Based on studies of structurally related benzamides, several classes of proteins emerge as potential targets. These include enzymes involved in microbial pathogenesis, ion channels, and protein kinases. For example, derivatives of 2-(trifluoromethyl)benzamide (B1329304) have been investigated as antifungal agents and as blockers of the Na(v)1.7 sodium channel, a target for pain therapeutics. Furthermore, various substituted benzamides have been designed and evaluated as inhibitors for targets crucial in cancer and bacterial infections. nih.govmdpi.comnih.gov

| Potential Target | Therapeutic Area | Relevant Benzamide Analog Studied | Reference |

|---|---|---|---|

| FtsZ (Filamenting temperature-sensitive mutant Z) | Antibacterial | 3-Substituted 2,6-difluorobenzamides | nih.gov |

| Na(v)1.7 Sodium Channel | Pain Management | N-substituted-4-fluoro-2-trifluoromethyl-benzamide | |

| ROCK1 (Rho-associated kinase-1) | Oncology, Cardiovascular | N-methyl-4-(4-pyrazolidinyl) benzamides | nih.gov |

| hDHFR (Human Dihydrofolate Reductase) | Oncology, Antibacterial | Benzamide Trimethoprim Derivatives | nih.gov |

| mGluR5 (Metabotropic Glutamate Receptor 5) | Neurology (Depression) | Aryl Benzamide Derivatives | mdpi.com |

| HDAC (Histone Deacetylase) | Antifungal | N-(4-phenoxyphenyl)benzamide Derivatives | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various physicochemical properties of the molecules, such as their topology, electronic properties, and steric characteristics. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.govnih.gov

The validity and predictive power of a QSAR model are assessed using several statistical metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated squared correlation coefficient (Q²) suggests good internal predictive ability. nih.govnih.gov The model's ability to predict the activity of new, untested compounds is evaluated using an external test set of molecules that were not used in the model's development. nih.gov

| Parameter | Description | Value |

|---|---|---|

| q² | Cross-validated correlation coefficient | 0.740 |

| R² | Non-cross-validated correlation coefficient | 0.982 |

| F-value | Fischer's value (statistical significance) | Not Reported |

| r²_pred | Predictive R² for the external test set | 0.824 |

| Data from a study on N-methyl-4-(4-pyrazolidinyl) benzamides. nih.gov |

Identification of Key Structural Features for Potency and Selectivity

A validated QSAR model provides direct insight into the structural features that are most important for a compound's biological activity. The descriptors included in the final QSAR equation represent the key molecular properties driving potency and selectivity. For example, a QSAR study on substituted benzamides for antimicrobial activity found that topological descriptors and molecular shape indices were critical for modeling the activity. nih.gov

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these features are visualized as contour maps around an aligned set of molecules. These maps highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For instance, a CoMSIA model for benzamide-based ROCK1 inhibitors revealed that steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields were all significant contributors to the inhibitory activity. nih.gov For this compound, a QSAR model would likely identify descriptors related to the electronegativity and steric bulk of the fluorine and trifluoromethyl groups as being highly influential.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of a molecule's behavior over time at an atomic level. By simulating the movements and interactions of the compound and its environment (such as a solvent or a protein binding pocket), MD can reveal information about its conformational preferences and stability.

Conformational Dynamics and Flexibility of the Compound

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. MD simulations can explore the potential energy surface of this compound to identify its most stable, low-energy conformations and the flexibility of its rotatable bonds.

Studies on structurally similar compounds have shown that the substituents on the phenyl ring play a defining role in conformational preference. A conformational analysis of 2-fluoro and 2-trifluoromethyl benzaldehydes and benzoates showed that 2-fluoro compounds are typically planar. rsc.org In contrast, the bulkier 2-trifluoromethyl group can induce nonplanar conformations. rsc.org Another study on 2,6-difluorobenzamide revealed that the fluorine atoms cause the amide group to twist out of the plane of the aromatic ring. nih.gov This pre-existing nonplanar conformation was found to be energetically favorable for binding to the FtsZ protein, as less energy is required to adopt the active bound shape. nih.gov Similarly, MD simulations can be used to confirm the stability of the binding mode of a ligand within a protein's active site over a period of time, ensuring that the computationally predicted interactions are maintained. nih.govnih.gov

Ligand-Target Residence Time and Dissociation Kinetics

In the realm of computational chemistry and in silico modeling, the study of ligand-target residence time and dissociation kinetics has emerged as a critical aspect of drug discovery and development. While thermodynamic parameters like binding affinity (often expressed as Kd or Ki) have traditionally guided lead optimization, there is a growing recognition that the temporal aspects of a drug-target interaction, specifically how long a ligand stays bound to its target, can be a more significant determinant of in vivo efficacy. nih.gov For a compound such as this compound, computational methods provide a powerful lens through which to predict and analyze these kinetic properties, even in the absence of direct experimental data.

The dissociation constant (koff) and the association constant (kon) are the fundamental kinetic parameters that define the residence time (τ = 1/koff) of a ligand-target complex. A longer residence time, indicative of a slow dissociation rate, can lead to a more sustained pharmacological effect. nih.gov This is particularly advantageous in physiological systems where drug concentrations fluctuate over time. A drug with a prolonged residence time can maintain target occupancy even when its ambient concentration drops, thereby extending its therapeutic window. nih.gov

Computational approaches to estimating ligand-target residence time and dissociation kinetics for molecules like this compound involve a range of sophisticated techniques:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in a ligand-target complex over time, providing insights into the stability of the interaction and the pathways of ligand dissociation. By simulating the unbinding process, researchers can estimate the dissociation rate constant (koff).

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a correlation between the physicochemical properties of a series of compounds and their biological activities. While often used for predicting binding affinity, 3D-QSAR models can also be developed to predict kinetic parameters like koff and kon, providing a valuable tool for screening and optimizing compounds. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target. Pharmacophore models can be used in virtual screening to identify new compounds with the potential for favorable binding kinetics. nih.gov

Molecular Docking: While standard molecular docking primarily predicts the binding pose and affinity of a ligand, more advanced docking protocols and scoring functions are being developed to incorporate kinetic considerations. scispace.commdpi.com These methods can help in prioritizing compounds for further kinetic analysis.

The insights gained from these in silico studies are invaluable for the rational design of new therapeutic agents. For instance, understanding the structural determinants of a long residence time can guide the modification of a lead compound, such as this compound, to enhance its kinetic profile. This might involve introducing specific functional groups that form more stable interactions with the target protein, thereby slowing the rate of dissociation. nih.gov

Biological Activities and Pharmacological Investigations

Antimicrobial Research

Research into the antimicrobial properties of fluorinated benzamide (B126) compounds has revealed significant potential in combating both bacterial and fungal pathogens. The incorporation of fluorine and trifluoromethyl groups into the benzamide scaffold can enhance biological activity, a strategy that has been explored for developing new therapeutic agents.

Fluorinated benzamides have been identified as a promising class of antibacterial agents, with a mechanism that targets a crucial process in bacterial survival and proliferation.

A key target for novel antibacterial development is the Filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form a structure known as the Z-ring. This ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for synthesizing the new cell wall and dividing the cell.

Derivatives of benzamide have been shown to inhibit bacterial growth by targeting FtsZ. These compounds disrupt the normal assembly and function of the Z-ring. Instead of forming a coherent ring at the division site, FtsZ in treated bacterial cells assembles into non-functional foci dispersed throughout the cell. While these foci can still recruit other division proteins, they are unable to orchestrate proper cell constriction and division, ultimately leading to bacterial death. This mechanism of action is considered a promising avenue for new antibiotics because FtsZ is highly conserved across many bacterial species but is absent in eukaryotes.

The rise of multidrug-resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Research has demonstrated that certain fluorinated benzamide derivatives possess potent activity against these challenging pathogens.

Difluorobenzamide derivatives, for instance, have shown significant antimicrobial activity against MRSA. Studies on a panel of clinical MRSA isolates confirmed that these compounds effectively inhibit the growth of these highly drug-resistant strains. In some cases, these compounds not only exhibit direct antibacterial action but can also reverse resistance to existing antibiotics. For example, certain FtsZ inhibitors have been found to work synergistically with β-lactam antibiotics like oxacillin, restoring their effectiveness against resistant MRSA strains. This suggests a dual benefit of inhibiting cell division while re-sensitizing the bacteria to conventional therapies.

The table below summarizes the activity of a representative difluorobenzamide compound against various MRSA strains, illustrating its potential.

| Strain | Type | MIC (µg/mL) |

| MRSA ATCC 43300 | Reference Strain | 4 |

| Clinical Isolate 1 | Clinical MRSA | 4 |

| Clinical Isolate 2 | Clinical MRSA | 4 |

| Clinical Isolate 3 | Clinical MRSA | 8 |

| Clinical Isolate 4 | Clinical MRSA | 4 |

| Data derived from studies on difluorobenzamide derivatives. |

In addition to antibacterial properties, related fluorinated aromatic compounds have been investigated for their efficacy against fungal pathogens, which are a major cause of crop loss in agriculture and serious infections in humans.

While direct studies on 2-Fluoro-5-(trifluoromethyl)benzamide are limited in the available literature, research on structurally similar compounds highlights the potential of fluorinated molecules as antifungal agents. For example, trifluoromethylphenyl amides and trifluoromethyl-substituted chalcones have been evaluated against a range of plant-pathogenic fungi. nih.govnih.gov These studies indicate that the presence of a trifluoromethyl group can be a key contributor to antifungal activity. nih.govnih.gov

One study on 2-chloro-5-trifluoromethoxybenzeneboronic acid, a compound with a similar substitution pattern on the benzene (B151609) ring, demonstrated potent inhibition of the fungus Geotrichum candidum, which causes sour rot in vegetables. nih.govresearchgate.net The compound was found to completely halt the mycelial growth and spore germination of the fungus at a concentration of 0.25 mg/mL. nih.govresearchgate.net This suggests that the trifluoromethyl (or trifluoromethoxy) moiety is crucial for the observed bioactivity.

The table below shows the inhibitory effect of 2-chloro-5-trifluoromethoxybenzeneboronic acid on the mycelial growth of G. candidum.

| Concentration (mg/mL) | Mycelial Growth Inhibition Rate (%) |

| 0.10 | 73.93 |

| 0.15 | 84.31 |

| 0.20 | 96.27 |

| 0.25 | 100 |

| Data from a study on a structurally related trifluoromethoxy compound against G. candidum. nih.gov |

A primary mechanism of action for a major class of modern fungicides is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). nih.govfrac.infoanses.fr SDH, also known as Complex II, is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. nih.gov By binding to the ubiquinone binding site of the enzyme, SDH inhibitors (SDHIs) block the oxidation of succinate to fumarate, thereby disrupting cellular respiration and depriving the fungus of energy. researchgate.netnih.gov

The benzamide chemical group is found in several commercial SDHI fungicides, such as fluopyram (B1672901) and zoxamide. researchgate.net This indicates that the benzamide scaffold is well-suited for targeting the SDH enzyme. Research on the antifungal compound 2-chloro-5-trifluoromethoxybenzeneboronic acid revealed that its mechanism of action involves the significant reduction of SDH activity in G. candidum. nih.govresearchgate.net Treatment with this compound led to a 73.96% reduction in SDH activity after 36 hours, which correlated with a decrease in the fungal respiratory rate and ATP content. nih.gov This evidence strongly suggests that the antifungal effects of certain trifluoromethyl- and fluoro-substituted aromatic compounds are mediated through the inhibition of succinate dehydrogenase. nih.govresearchgate.net

Antiviral Activity

Anti-inflammatory and Analgesic Properties

While the broader class of benzamides has been investigated for anti-inflammatory and analgesic effects, specific research on this compound in these areas is not extensively documented in publicly available scientific literature. Benzamides, in general, have been noted for their potential anti-inflammatory properties, with some studies suggesting a mechanism involving the inhibition of the transcription factor NF-kappaB, which in turn can reduce the production of inflammatory mediators like TNF-alpha. nih.gov Additionally, various benzothiazole-benzamide derivatives have demonstrated promising analgesic activity in research settings. biomedpharmajournal.org

There is a lack of specific studies detailing the modulation of inflammatory pathways, such as the cyclooxygenase (COX) enzymes, directly by this compound. However, research into other fluorinated benzamides has shown engagement with these pathways. For instance, some benzamide derivatives have been explored as potential anti-inflammatory agents. nih.gov

The voltage-gated sodium channel NaV1.7 is a significant target in pain research due to its critical role in the transmission of pain signals. While numerous inhibitors of NaV1.7 are being investigated for analgesic purposes, there is no specific information available in the reviewed scientific literature that details the direct interaction of this compound with NaV1.7 or other pain receptors. nih.govyoutube.com

Neurological Applications

Investigations into the neurological applications of compounds containing the this compound scaffold are limited. However, related fluorinated benzamide structures have been a subject of research in the context of neurological disorders.

Some fluorinated benzamides have been synthesized and evaluated for their anticonvulsant properties. nih.gov Studies on a series of novel fluorinated N-benzamide enaminones showed anticonvulsant activity in a 6-Hz "psychomotor" rodent model. nih.gov The mechanism of action for some of these related compounds was found to involve the inhibition of voltage-gated sodium channels. nih.gov

The modulation of potassium channels, such as the Kv1.3 channel, is a therapeutic strategy for various disorders. A class of benzamide derivatives has been identified as inhibitors of the Kv1.3 channel, which is present in human T-lymphocytes and plays a role in immune responses. nih.govresearchgate.net Blockade of this channel leads to T-cell depolarization and inhibition of T-cell activation. nih.govresearchgate.net However, direct evidence of this compound modulating potassium channels for anticonvulsant effects has not been found in the available literature.

Benzodiazepines are a well-known class of psychoactive drugs with sedative and anxiolytic properties. nih.gov While the synthesis of various benzodiazepine (B76468) derivatives from different precursors has been documented for their potential anxiolytic and sedative activities, there is no specific information in the reviewed literature on the synthesis or pharmacological evaluation of benzodiazepine derivatives of this compound. nih.govresearchgate.netmdpi.com

Nematicidal Activity and Mechanisms

A significant application of a derivative of this compound is in the field of agriculture as a nematicide. The compound Fluopyram, which incorporates the 2-(trifluoromethyl)benzamide (B1329304) moiety, is a broad-spectrum nematicide effective against various plant-parasitic nematodes. pomais.commdpi.com

The primary mechanism of action of Fluopyram is the inhibition of the mitochondrial respiratory chain in nematodes. mdpi.combohrium.comresearchgate.netpomais.comdntb.gov.uanih.gov Specifically, it targets and inhibits the function of succinate dehydrogenase (SDH), also known as Complex II. mdpi.combohrium.comresearchgate.netpomais.comdntb.gov.uanih.gov This inhibition disrupts the electron transport chain, which is crucial for cellular energy production in the form of ATP. bohrium.comresearchgate.netpomais.comdntb.gov.ua The resulting impairment of ATP generation leads to a rapid loss of mobility and paralysis in the nematodes, preventing them from infecting and damaging plant roots. bohrium.comresearchgate.netpomais.com Studies have shown that Fluopyram is highly effective against nematodes while exhibiting selectivity, with lower potency against the SDH of mammals, insects, and earthworms. bohrium.comresearchgate.net

The efficacy of Fluopyram can vary among different nematode species. For instance, it has been shown to be nematicidal for Meloidogyne spp. (root-knot nematodes), while it may act as a nematistatic agent against Heterodera schachtii (cyst nematode) at certain concentrations. bohrium.com This difference in sensitivity may be attributed to slight variations in the amino acid sequence of the SDH enzyme among nematode species. bohrium.com

Table 1: Nematicidal Activity of Fluopyram

| Target Organism | Effect | Mechanism of Action |

|---|---|---|

| Plant-Parasitic Nematodes (Meloidogyne spp., Heterodera schachtii, etc.) | Paralysis, reduced mobility, inhibition of infection and development | Inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, leading to impaired ATP production. mdpi.combohrium.comresearchgate.netpomais.comdntb.gov.uanih.gov |

Inhibition of Nematode Feeding, Reproduction, and Egg Hatching

Fluopyram has demonstrated significant nematicidal and nematostatic activity against a range of plant-parasitic nematodes. pomais.com Its primary mode of action involves the disruption of nematode mobility and feeding. Studies have shown that Fluopyram can cause paralysis in nematodes, thereby inhibiting their ability to infect host root systems. nih.govpomais.com For instance, the root-knot nematode Meloidogyne incognita was found to be particularly sensitive to Fluopyram, with an EC₅₀ value (the concentration causing 50% of the population to become inactive) significantly lower than other modern nematicides. apsnet.org

The compound's effects are not always lethal; at certain concentrations, it can act as a nematostat, where nematodes can recover after being removed from exposure. bohrium.com However, this paralysis effectively prevents feeding and further damage to crops. pomais.com While some research indicates that sublethal doses of Fluopyram did not significantly reduce the reproductive factor of M. incognita, its ability to inhibit motility and infection is a key aspect of its efficacy. apsnet.org Other studies have noted its effectiveness in inhibiting the egg hatching of Meloidogyne species.

Induction of Oxidative Stress in Nematodes

The mechanism of action for some nematicidal amide derivatives has been linked to the induction of oxidative stress in nematodes. For example, studies on trifluorobutene amide derivatives demonstrated that an active compound influenced the production of reactive oxygen species (ROS) and the accumulation of lipofuscin, a marker of oxidative damage, in the model organism Caenorhabditis elegans. nih.gov Similarly, the benzamide fungicide Fluopicolide has been shown to induce oxidative stress in non-target organisms like earthworms, leading to an accumulation of ROS and subsequent changes in antioxidant enzyme activities and lipid peroxidation. nih.govmdpi.com This suggests that the benzamide chemical class can interfere with the redox balance in organisms. While direct studies on this compound are not available, the potential for inducing oxidative stress is a plausible mechanism of toxicity for this class of compounds against nematodes. nih.govscielo.br

Impact on Tricarboxylic Acid Cycle in Nematodes

The primary mode of action for the related compound Fluopyram is the inhibition of Complex II (succinate dehydrogenase, SDH) in the mitochondrial electron transport chain. pomais.combohrium.com This inhibition directly disrupts cellular respiration and the generation of ATP, which is the main energy currency of the cell. bohrium.com The tricarboxylic acid (TCA) cycle is intrinsically linked to the electron transport chain, as it supplies the reduced coenzymes (NADH and FADH₂) that fuel ATP production. By blocking Complex II, Fluopyram effectively impairs a key step downstream of the TCA cycle, leading to a major disruption in the nematode's energy metabolism. pomais.combohrium.com This impairment of ATP generation is the direct cause of the observed paralysis and inhibition of feeding. bohrium.com Research on other related anthelmintic compounds, such as benzimidazole (B57391) derivatives, has also shown a capacity to cause partial inhibition of the TCA cycle in parasites. researchgate.net

Other Biological Activities

Beyond its potential role in agriculture, the fluorinated benzamide scaffold has been investigated for other pharmacological activities.

Antioxidant Activity

Cholesteryl Ester Transfer Protein (CETP) Inhibition

The trifluoromethyl benzamide scaffold is a subject of significant interest in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL), and its inhibition is considered a therapeutic strategy for increasing HDL cholesterol levels. researchgate.netnih.gov

Numerous studies have synthesized and tested fluorinated and trifluoromethylated benzamide derivatives, revealing potent CETP inhibitory activity. researchgate.netnajah.edunih.gov Structure-activity relationship (SAR) studies have provided insights into the molecular requirements for this inhibition. For instance, one study on fluorinated 3-benzylamino benzamides found that the position of the fluorine atom significantly influences activity, with meta-fluoro derivatives showing higher activity than para-fluoro derivatives. nih.gov The ortho-fluoro analogues, which would be structurally most similar to this compound, demonstrated the weakest anti-CETP activity within that specific series. nih.gov Nonetheless, other trifluoromethyl benzamide compounds have shown high potency, with IC₅₀ values in the low micromolar and even sub-micromolar range. researchgate.netnajah.edunih.gov

Table 1: CETP Inhibitory Activity of Representative Trifluoromethyl Benzamide Derivatives

Cannabinoid Receptor (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a therapeutic target for inflammatory and pain-related conditions, without the psychoactive effects associated with the CB1 receptor. mdpi.comnih.govVarious chemical scaffolds, including some containing carboxamide moieties like benzimidazolone and benzimidazole derivatives, have been explored as selective CB2 agonists. mdpi.comnih.govHowever, a direct investigation into the activity of this compound as a cannabinoid receptor (CB2) agonist has not been identified in the reviewed scientific literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fluopyram |

| Fluopicolide |

| Aldicarb |

| Abamectin |

Preclinical Evaluation and Translational Research

In Vitro Efficacy and Selectivity Studies

No publicly available studies were identified that detail the in vitro efficacy and selectivity of 2-Fluoro-5-(trifluoromethyl)benzamide.

There is no available data from dose-response studies for this compound, and consequently, no determined EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values have been reported in the scientific literature.

Information regarding the cytotoxic effects of this compound on non-target cells is not present in the reviewed literature.

In Vivo Pharmacological Studies

No published research could be located that describes in vivo pharmacological studies conducted with this compound.

There is no evidence in the available literature of this compound being tested in animal models of inflammatory pain, neuropathic pain, renal ischemia/reperfusion, or any other disease state.

Consistent with the lack of studies in animal models, there is no data on the efficacy of this compound in any disease models.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Detailed pharmacokinetic and pharmacodynamic profiles for this compound are not available in the public domain. Studies describing its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and effect on the body over time, have not been published.

Due to the absence of research data for this compound, no data tables can be generated.

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical research, helping to predict its pharmacokinetic behavior in vivo. For this compound, comprehensive experimental ADME data is not extensively published; therefore, in silico predictive models are often employed as a first-pass assessment. These computational tools use the chemical structure of a molecule to estimate various physicochemical and pharmacokinetic parameters.

In silico ADME profiling typically analyzes properties that are crucial for a compound's potential to be developed into a drug. nih.govfrontiersin.org Key parameters include lipophilicity (LogP), aqueous solubility, plasma protein binding, and permeability across biological membranes like the intestinal wall and the blood-brain barrier. frontiersin.orgmdpi.com For instance, the "Brain Or IntestinaL EstimateD permeation method" (BOILED-Egg) model can be used to predict gastrointestinal absorption and brain access. nih.gov Metabolism prediction often involves identifying potential interactions with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. mdpi.com

For this compound, predictive models can offer insights. The presence of the trifluoromethyl (-CF3) group generally increases lipophilicity, which can influence absorption and distribution. mdpi.com The predicted partition coefficient (XlogP), a measure of lipophilicity, for this compound is 1.8. uni.lu While detailed in silico studies on this specific molecule are limited in publicly available literature, the parameters below are typically evaluated in such predictive screens. rsc.org

| ADME Parameter | Predicted Property/Significance |

|---|---|